4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride
Overview
Description
4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride is a chemical compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines but with two nitrogen atoms at positions 1 and 3 of the ring
Mechanism of Action
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride is currently unavailable . These properties are crucial for understanding the compound’s bioavailability and its overall pharmacokinetic profile.
Biochemical Analysis
Biochemical Properties
4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been observed to bind with certain kinases, thereby influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme. This binding can lead to either inhibition or activation of the enzyme, depending on the specific context of the reaction .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This compound can alter gene expression by modulating transcription factors, leading to changes in cellular metabolism and function. For instance, it may enhance or suppress the expression of genes involved in cell proliferation, apoptosis, and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to conformational changes that affect their activity. Additionally, this compound can interact with DNA and RNA, influencing gene expression by altering the transcriptional machinery. These interactions are often mediated by hydrogen bonds and van der Waals forces, which stabilize the compound within the molecular complex .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of the compound is a critical factor, as it can degrade under certain conditions, leading to a loss of activity. Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. For example, prolonged exposure to the compound may lead to cumulative changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, toxic or adverse effects can occur at high doses, including cellular toxicity and organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites that can have distinct biological activities. The compound can affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism. These interactions are crucial for understanding the compound’s pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific tissues. The localization of the compound can influence its activity, as it may be concentrated in areas where it can interact with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important aspect of its function. The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals and post-translational modifications can influence its localization, ensuring that it reaches the appropriate sites of action. This localization is critical for the compound’s activity and overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride typically involves multiple steps, starting with the preparation of the pyrimidine core. One common method is the reaction of 4-chloropyrimidine with pyrrolidin-3-ylmethanol under suitable conditions to introduce the methoxy group. The reaction conditions may include the use of a base, such as triethylamine, and a solvent like dichloromethane.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch reactors to ensure consistent quality and yield. The choice of reagents, solvents, and reaction conditions is optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted pyrimidines with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, 4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is utilized to study its effects on biological systems. It can be used as a tool to investigate cellular processes and pathways.
Medicine: In the medical field, this compound has potential applications as a therapeutic agent. It may be explored for its antiviral, antibacterial, and anticancer properties.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for various applications, including the production of advanced materials and coatings.
Comparison with Similar Compounds
4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine: Similar to the compound but without the hydrochloride group.
4-Chloro-6-(pyrrolidin-2-ylmethoxy)pyrimidine: A structural isomer with a different pyrrolidine ring position.
4-Chloro-6-(piperidin-3-ylmethoxy)pyrimidine: A related compound with a piperidine ring instead of pyrrolidine.
Uniqueness: 4-Chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine hydrochloride is unique due to its specific structural features, which influence its reactivity and biological activity. The presence of the pyrrolidin-3-ylmethoxy group and the chlorine atom at the 4-position contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
4-chloro-6-(pyrrolidin-3-ylmethoxy)pyrimidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O.ClH/c10-8-3-9(13-6-12-8)14-5-7-1-2-11-4-7;/h3,6-7,11H,1-2,4-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEANXKKRDWOBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC(=NC=N2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00718613 | |
Record name | 4-Chloro-6-[(pyrrolidin-3-yl)methoxy]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220038-29-8 | |
Record name | 4-Chloro-6-[(pyrrolidin-3-yl)methoxy]pyrimidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00718613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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